

# Capivasertib in Clinical Trials: A Meta-Analysis and Comparison Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Capivasertib**

Cat. No.: **B1684468**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis and comparison of clinical trials involving **Capivasertib**, a potent and selective pan-AKT inhibitor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a critical resource for professionals in the field of oncology drug development.

## Abstract

**Capivasertib**, an inhibitor of the serine/threonine kinase AKT, has demonstrated significant antitumor efficacy in combination with chemotherapy or hormonal therapy across various solid tumors. A meta-analysis of randomized clinical trials indicates that **Capivasertib** improves overall survival in the intent-to-treat (ITT) population.<sup>[1][2][3]</sup> This guide synthesizes findings from a pivotal meta-analysis and key clinical trials to objectively evaluate the performance of **Capivasertib** against alternative therapeutic strategies.

## Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

**Capivasertib** is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common oncogenic

driver in many cancers. By inhibiting AKT, **Capivasertib** effectively blocks downstream signaling, leading to decreased tumor cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of **Capivasertib**.

## Meta-Analysis of Capivasertib Clinical Trials

A systematic review and meta-analysis pooling data from four randomized controlled trials (RCTs) involving 540 patients with solid tumors provides a high-level overview of **Capivasertib**'s efficacy and safety.[1][2][3]

## Efficacy Data

The primary efficacy endpoints evaluated were Progression-Free Survival (PFS) and Overall Survival (OS). The meta-analysis demonstrated a statistically significant improvement in OS for the overall patient population (Intent-to-Treat, ITT) receiving **Capivasertib** combinations.[1][2][3] Interestingly, while a trend towards improved PFS was observed in patients with alterations in the PI3K/AKT/PTEN pathway, it did not reach statistical significance in the pooled analysis. [1][2][3]

| Population            | Endpoint                        | Hazard Ratio (HR) (95% CI) | p-value | Citation                                                    |
|-----------------------|---------------------------------|----------------------------|---------|-------------------------------------------------------------|
| ITT Population        | Progression-Free Survival (PFS) | 0.75 (0.62 - 0.90)         | 0.002   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| ITT Population        | Overall Survival (OS)           | 0.61 (0.47 - 0.78)         | 0.0001  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| PI3K/AKT/PTEN-altered | Progression-Free Survival (PFS) | 0.61 (0.32 - 1.16)         | 0.13    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

## Safety and Tolerability

The meta-analysis also assessed the safety profile of **Capivasertib**. The most significant finding was a higher rate of treatment discontinuation due to adverse events (AEs) in the **Capivasertib** arm compared to placebo.

| Outcome                   | Metric             | Relative Risk (RR) (95% CI) | p-value | Citation                                                    |
|---------------------------|--------------------|-----------------------------|---------|-------------------------------------------------------------|
| Discontinuation due to AE | 2.37 (1.37 - 4.10) | 0.002                       |         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

## Key Clinical Trial Comparison: CAPtello-291 and FAKTION

Two key phase III and phase II trials, respectively, provide more specific insights into the clinical utility of **Capivasertib** in hormone receptor-positive (HR+), HER2-negative advanced breast cancer.

## Experimental Protocols

A generalized workflow for these clinical trials is depicted below.



[Click to download full resolution via product page](#)

Caption: Generalized workflow of a randomized controlled clinical trial.

| Feature                | CAPItello-291                                                                                                                                                                             | FAKTION                                                                                                                                              |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase                  | Phase 3                                                                                                                                                                                   | Phase 2                                                                                                                                              |
| Patient Population     | HR+/HER2- advanced breast cancer, recurrence/progression on or after aromatase inhibitor therapy.                                                                                         | Postmenopausal women with ER+/HER2- metastatic or locally advanced inoperable breast cancer, relapsed or progressed on an aromatase inhibitor.       |
| Intervention Arm       | Capivasertib + Fulvestrant                                                                                                                                                                | Capivasertib + Fulvestrant                                                                                                                           |
| Control Arm            | Placebo + Fulvestrant                                                                                                                                                                     | Placebo + Fulvestrant                                                                                                                                |
| Primary Endpoint       | Progression-Free Survival (PFS)                                                                                                                                                           | Progression-Free Survival (PFS)                                                                                                                      |
| Key Inclusion Criteria | Histologically confirmed HR+/HER2- breast cancer. Progression on or within 12 months of (neo)adjuvant aromatase inhibitor, or during first-line aromatase inhibitor for advanced disease. | Postmenopausal status. ER+ and/or PgR+ breast cancer. Relapsed or progressed on an aromatase inhibitor.                                              |
| Key Exclusion Criteria | Prior treatment with fulvestrant, PI3K/AKT/mTOR inhibitors, or chemotherapy for advanced disease. Symptomatic visceral disease.                                                           | More than one prior chemotherapy regimen for metastatic breast cancer. Prior treatment with fulvestrant or any PI3K/AKT/mTOR inhibitor.              |
| Dosage                 | Capivasertib 400 mg orally twice daily (4 days on, 3 days off) + Fulvestrant 500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days.                                      | Capivasertib 400 mg orally twice daily (4 days on, 3 days off) + Fulvestrant 500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days. |

## Performance Data from FAKTION Trial

The FAKTION trial demonstrated a significant improvement in progression-free survival with the addition of **Capivasertib** to fulvestrant.

| Endpoint   | Capivasertib +<br>Fulvestrant | Placebo +<br>Fulvestrant | Hazard Ratio<br>(HR) (95% CI) | p-value |
|------------|-------------------------------|--------------------------|-------------------------------|---------|
| Median PFS | 10.3 months                   | 4.8 months               | 0.58 (0.39 - 0.84)            | 0.004   |

## Conclusion

The available evidence from a meta-analysis of randomized controlled trials and specific data from key studies like FAKTION strongly supports the clinical benefit of **Capivasertib** in combination with hormonal therapy for patients with solid tumors, particularly in HR+/HER2- advanced breast cancer. The improvement in overall survival is a significant finding. While the safety profile indicates a higher rate of discontinuation due to adverse events, these are generally considered manageable. The data presented in this guide underscores the potential of **Capivasertib** as a valuable addition to the therapeutic armamentarium in oncology, especially for patient populations with activated PI3K/AKT pathway signaling. Further research is warranted to refine patient selection and optimize combination strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Capivasertib in Clinical Trials: A Meta-Analysis and Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1684468#meta-analysis-of-clinical-trials-involving-capivasertib>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)